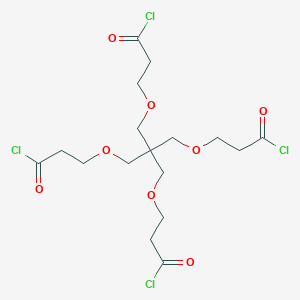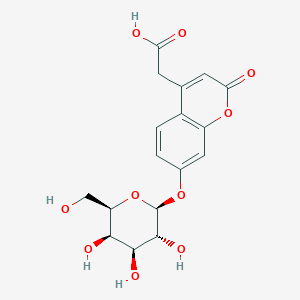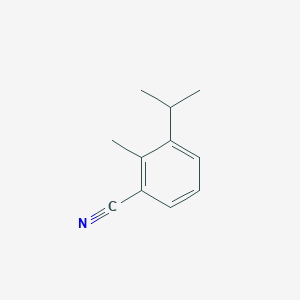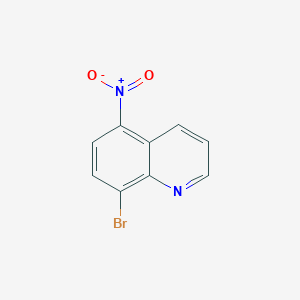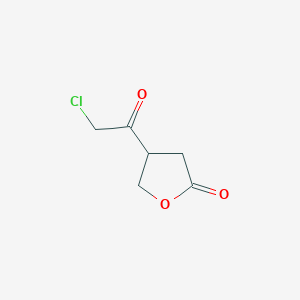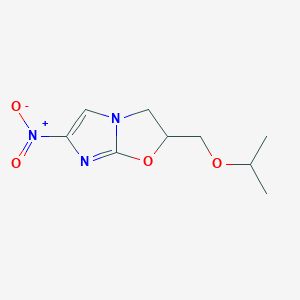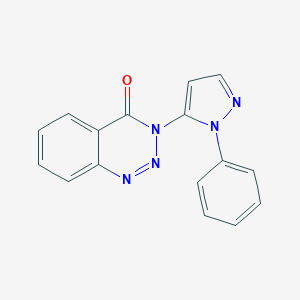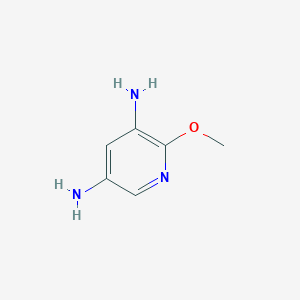![molecular formula C9H14O B144454 2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) CAS No. 138042-37-2](/img/structure/B144454.png)
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI), commonly known as campholenic aldehyde, is an organic compound with a bicyclic structure. It is a colorless liquid with a strong odor and is used in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of campholenic aldehyde is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to their death. It has also been suggested that campholenic aldehyde may inhibit the synthesis of nucleic acids in microorganisms.
Effets Biochimiques Et Physiologiques
Campholenic aldehyde has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. In addition, campholenic aldehyde has been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Campholenic aldehyde is a versatile compound that can be used in a wide range of laboratory experiments. Its strong antimicrobial and antifungal properties make it an ideal candidate for studying the effects of various microorganisms on human health. However, its strong odor and potential for skin irritation may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on campholenic aldehyde. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of campholenic aldehyde as a natural preservative in food and cosmetic products. Finally, the development of new applications for campholenic aldehyde in the pharmaceutical industry is an area of great interest.
Méthodes De Synthèse
Campholenic aldehyde can be synthesized through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The most commonly used method is the Jones oxidation, which involves the reaction of camphor with a solution of chromic acid in acetic acid. This method yields campholenic aldehyde with a high purity and yield.
Applications De Recherche Scientifique
Campholenic aldehyde has been extensively studied for its antimicrobial, antifungal, and insecticidal properties. It has been shown to exhibit strong activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Campholenic aldehyde has also been found to have insecticidal activity against the larvae of the mosquito Aedes aegypti.
Propriétés
Numéro CAS |
138042-37-2 |
|---|---|
Nom du produit |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(1-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7(10)5-9-4-2-3-8(9)6-9/h8H,2-6H2,1H3 |
Clé InChI |
SQTCHBUCXXGLIN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CCCC1C2 |
SMILES canonique |
CC(=O)CC12CCCC1C2 |
Synonymes |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




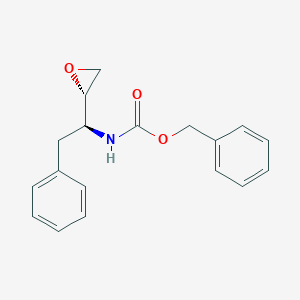
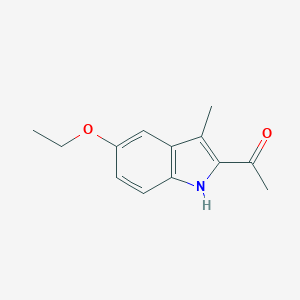
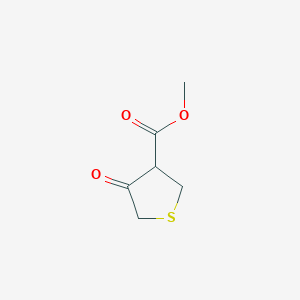
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
